4-(3-Fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-hydroxyphenyl)-1H-pyrrol-2(5H)-one
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Overview
Description
4-(3-Fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-hydroxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-hydroxyphenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Furan Group: This step may involve the use of furan-2-carbaldehyde in a condensation reaction.
Addition of the Fluoromethylbenzoyl Group: This can be done through Friedel-Crafts acylation using 3-fluoro-4-methylbenzoyl chloride.
Hydroxylation: Hydroxyl groups can be introduced through oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl and pyrrole moieties.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology and Medicine
In medicinal chemistry, the compound’s potential bioactivity could be explored for developing new pharmaceuticals. The presence of hydroxy and fluorine groups suggests possible interactions with biological targets.
Industry
In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-hydroxyphenyl)-1H-pyrrol-2(5H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluorobenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one
- 4-(4-Methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-hydroxyphenyl)-1H-pyrrol-2(5H)-one
Uniqueness
The presence of both fluorine and hydroxy groups in 4-(3-Fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-hydroxyphenyl)-1H-pyrrol-2(5H)-one makes it unique compared to similar compounds
Properties
CAS No. |
618075-79-9 |
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Molecular Formula |
C23H18FNO5 |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
(4E)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H18FNO5/c1-13-4-5-15(11-18(13)24)21(27)19-20(14-6-8-16(26)9-7-14)25(23(29)22(19)28)12-17-3-2-10-30-17/h2-11,20,26-27H,12H2,1H3/b21-19+ |
InChI Key |
NWIWNTZAGBVSJE-XUTLUUPISA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)O)/O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)O)O)F |
Origin of Product |
United States |
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